molecular formula C9H9BrFNO2 B13052631 Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate

Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate

Cat. No.: B13052631
M. Wt: 262.08 g/mol
InChI Key: MKVIGRSUPFUXIU-UHFFFAOYSA-N
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Description

METHYL2-AMINO-2-(2-BROMO-5-FLUOROPHENYL)ACETATEHCL is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to an amino group and a methyl ester group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL2-AMINO-2-(2-BROMO-5-FLUOROPHENYL)ACETATEHCL typically involves the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at specific positions.

    Amination: The brominated and fluorinated phenyl compound is then reacted with an amine to introduce the amino group.

    Esterification: The resulting compound undergoes esterification to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Industrial methods also include purification steps like recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL2-AMINO-2-(2-BROMO-5-FLUOROPHENYL)ACETATEHCL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro compounds or reduction to form primary amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

METHYL2-AMINO-2-(2-BROMO-5-FLUOROPHENYL)ACETATEHCL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL2-AMINO-2-(2-BROMO-5-FLUOROPHENYL)ACETATEHCL involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The amino group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL2-AMINO-2-(2-CHLORO-5-FLUOROPHENYL)ACETATEHCL: Similar structure but with a chlorine atom instead of bromine.

    METHYL2-AMINO-2-(2-BROMO-5-CHLOROPHENYL)ACETATEHCL: Similar structure but with a chlorine atom instead of fluorine.

    METHYL2-AMINO-2-(2-BROMO-5-METHYLPHENYL)ACETATEHCL: Similar structure but with a methyl group instead of fluorine.

Uniqueness

METHYL2-AMINO-2-(2-BROMO-5-FLUOROPHENYL)ACETATEHCL is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate

InChI

InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-4-5(11)2-3-7(6)10/h2-4,8H,12H2,1H3

InChI Key

MKVIGRSUPFUXIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)F)Br)N

Origin of Product

United States

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